2-((2-chloro-6-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “2-((2-chloro-6-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a chemical substance with the linear formula C21H13Cl2FN2OS . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular weight of the compound is 431.319 . The structure of the compound can be represented by the linear formula C21H13Cl2FN2OS .Physical And Chemical Properties Analysis
The compound is a solid and appears white . The exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Synthesis and Characterization
The synthesis of related thieno[3,2-d]pyrimidin-4(3H)-one derivatives involves several key steps, including the cyclization of amino-carboxanilido-tetrahydrobenzo(b)thiophenes and the reaction with chloroacetyl chloride. These compounds have been characterized by spectral data, indicating their successful synthesis and structural integrity (Manjunath et al., 1997). Additionally, the physicochemical properties and biological potential of substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones were compared with positionally isomeric thienopyrimidinones, showing differences in electronic spectra and suggesting variations in biological activity profiles (Zadorozhny et al., 2010).
Potential Medicinal Applications
- Central Nervous System (CNS) Depressant Activity : Certain derivatives have shown marked sedative action, suggesting potential applications as CNS depressants (Manjunath et al., 1997).
- Antibacterial and Antifungal Activity : New derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have demonstrated significant antibacterial and antifungal activities, with some compounds showing higher activity than standard treatments against Candida fungus species (Kahveci et al., 2020).
- Antitumor Activity : Research on 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives has indicated potent antitumor activity against BCG-823, a significant finding for cancer treatment research (聂瑶 et al., 2014).
- Anti-HIV-1 Activity : Studies have shown that certain 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones exhibit potent activity against HIV-1, highlighting their potential as anti-HIV agents (Novikov et al., 2004).
Safety and Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound, and it should be handled only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash off immediately with soap and plenty of water .
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClFN2OS2/c22-16-7-4-8-17(23)15(16)13-28-21-24-18-10-12-27-19(18)20(26)25(21)11-9-14-5-2-1-3-6-14/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEJRXFKXXSXSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClFN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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